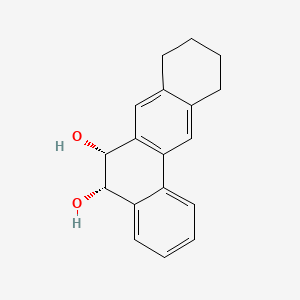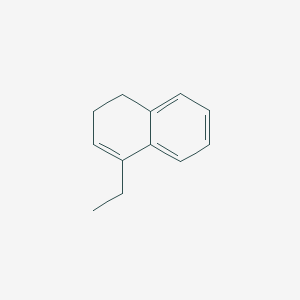
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a hexahydrobenzo structure with hydroxyl groups at the 5 and 6 positions, making it a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. Subsequent steps may include hydrogenation to reduce double bonds and hydroxylation to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the Diels-Alder reaction and subsequent steps are carried out under controlled conditions. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups or to further hydrogenate the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully hydrogenated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. Its unique structure allows researchers to investigate various reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of polycyclic aromatic hydrocarbons with biological molecules, such as DNA and proteins. Its hydroxyl groups make it a useful probe for studying hydrogen bonding and other interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Polycyclic aromatic hydrocarbons have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol involves its interactions with molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused rings.
Uniqueness
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
| 94850-02-9 | |
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(5S,6R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H18O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h3-4,7-10,17-20H,1-2,5-6H2/t17-,18+/m0/s1 |
InChI Key |
FFUWBLODZCSJND-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CCC2=CC3=C(C=C2C1)[C@H]([C@H](C4=CC=CC=C43)O)O |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(C(C4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/no-structure.png)

![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
